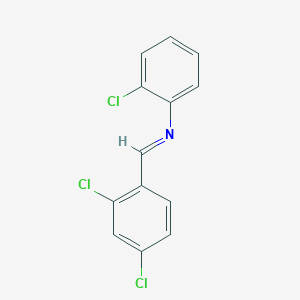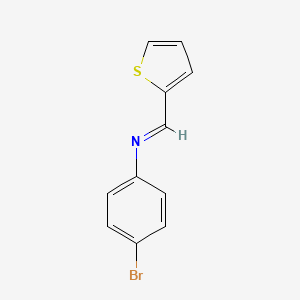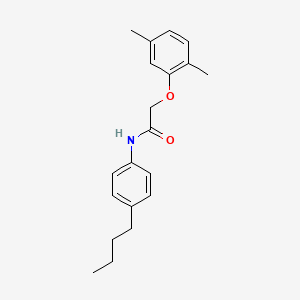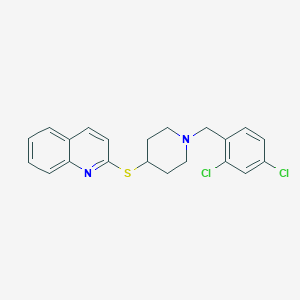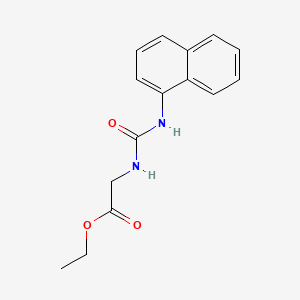
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- is a complex organic compound that features a urea backbone with an ethoxycarbonylmethyl group and a naphthyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- typically involves the reaction of 1-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with isocyanate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may yield naphthylamines.
科学的研究の応用
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism by which Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxycarbonylmethyl group can enhance the compound’s ability to penetrate cell membranes, while the naphthyl group can interact with hydrophobic pockets in proteins, leading to modulation of their activity.
類似化合物との比較
Similar Compounds
Urea, 1-(1-naphthyl)-: Lacks the ethoxycarbonylmethyl group, which may affect its solubility and reactivity.
Urea, 3-((methoxycarbonyl)methyl)-1-(1-naphthyl)-: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group, which may influence its chemical properties.
Uniqueness
Urea, 3-((ethoxycarbonyl)methyl)-1-(1-naphthyl)- is unique due to the presence of both the ethoxycarbonylmethyl and naphthyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
7684-76-6 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
ethyl 2-(naphthalen-1-ylcarbamoylamino)acetate |
InChI |
InChI=1S/C15H16N2O3/c1-2-20-14(18)10-16-15(19)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H2,16,17,19) |
InChIキー |
UWNUTWBFIPHSRX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CNC(=O)NC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)


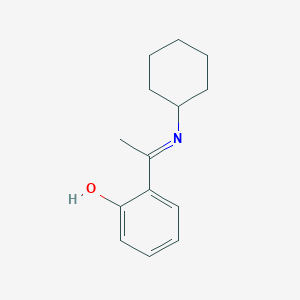
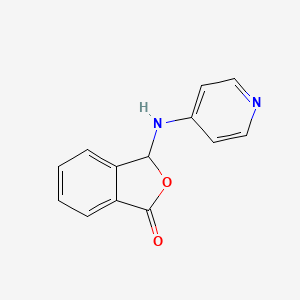
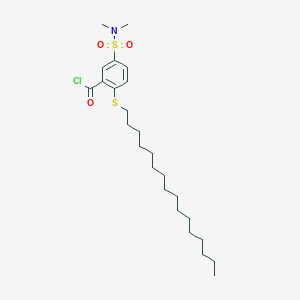


![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
